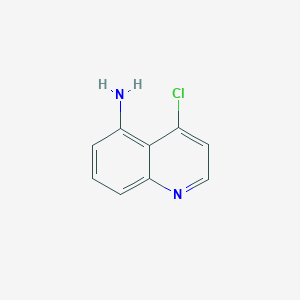![molecular formula C16H21N3O3 B7980168 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one](/img/structure/B7980168.png)
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one” is a chemical substance registered in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins, which are valuable compounds used in different industrial fields such as food and pharmaceuticals . The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The rate of these reactions can be influenced by factors such as the chemical nature of the reacting substances, temperature, concentration, and the presence of catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature and pressure, are optimized to achieve the desired products efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Wissenschaftliche Forschungsanwendungen
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of other compounds In industry, it can be used to enhance the physical, chemical, and biological characteristics of food compounds .
Wirkmechanismus
The mechanism of action of 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may competitively inhibit the activation of certain enzymes or proteins, leading to the desired biological or chemical effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one can be identified using PubChem’s 2-D and 3-D neighboring sets, which provide information on structurally similar molecules . These similar compounds may share common chemical properties and applications but may differ in specific aspects such as reactivity and stability.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties that make it suitable for various applications. Its ability to form inclusion complexes with cyclodextrins and its potential use in drug delivery systems highlight its distinctiveness compared to other similar compounds.
Eigenschaften
IUPAC Name |
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-19-5-3-11(4-6-19)9-22-15-8-13-12(7-14(15)21-2)16(20)18-10-17-13/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVISOHOJNTGTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)NC=NC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)NC=NC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
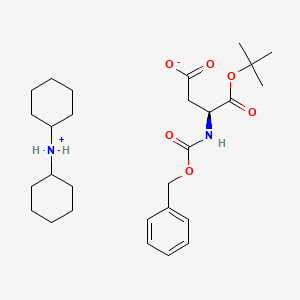
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B7980090.png)
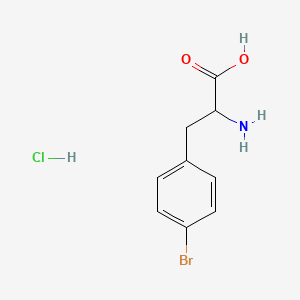
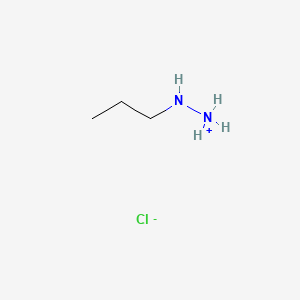
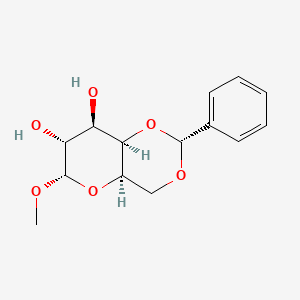
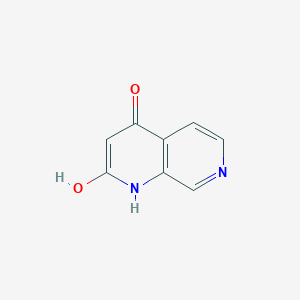
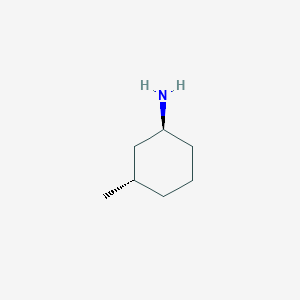
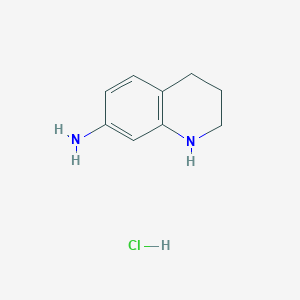

![[(1R)-1-carboxy-1-phenylethyl]azanium;chloride](/img/structure/B7980160.png)
![4,7-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B7980174.png)
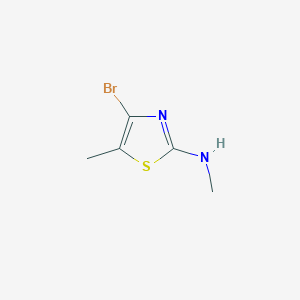
![2-Chlorothieno[3,2-c]pyridine](/img/structure/B7980180.png)
